2,4,6-Triiodoaniline
Overview
Description
2,4,6-Triiodoaniline is an aromatic compound characterized by the presence of three iodine atoms attached to the benzene ring at the 2, 4, and 6 positions, and an amino group at the 1 position
Synthetic Routes and Reaction Conditions:
Iodination of Aniline: One common method for synthesizing this compound involves the iodination of aniline using potassium dichloroiodate in dilute hydrochloric acid.
N-Iodosuccinimide Method: Another method involves the use of N-iodosuccinimide in a solid-state grinding process.
Industrial Production Methods: Industrial production of this compound typically involves the iodination of aniline using potassium dichloroiodate or N-iodosuccinimide, followed by purification processes to ensure high purity and yield .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the iodine atoms are replaced by other substituents.
Deamination: The compound can undergo deamination to form 1,3,5-triiodobenzene.
Common Reagents and Conditions:
Potassium Dichloroiodate: Used for iodination reactions.
N-Iodosuccinimide: Used in solid-state grinding methods for iodination.
Major Products Formed:
1,3,5-Triiodobenzene: Formed through deamination of this compound.
Mechanism of Action
Target of Action
The primary targets of 2,4,6-Triiodoaniline are currently unknown. This compound is a derivative of aniline and contains three iodine atoms, which may interact with various biological targets
Mode of Action
It is known that the compound can be synthesized by the reaction of aniline with potassium dichloroiodate in dilute hcl . The specific interactions of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined at this time. Given the compound’s structure, it may interact with various biochemical pathways. Without specific studies on this compound, it is difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
For instance, the Log Kow (Octanol-Water Partition Coefficient) of this compound is estimated to be 4.58, suggesting that it may have good lipophilicity, which could influence its absorption and distribution . The compound’s boiling point is estimated to be 375.91°C, and its melting point is estimated to be 130.78°C .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific studies on this compound, it is difficult to describe the molecular and cellular effects of its action .
Action Environment
The action of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present. Specific studies on how these factors influence the action, efficacy, and stability of this compound are currently lacking .
Scientific Research Applications
2,4,6-Triiodoaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the synthesis of materials with specific properties, such as high-density compounds.
Comparison with Similar Compounds
2,4-Diiodoaniline: Similar structure but with two iodine atoms.
1,3,5-Triiodobenzene: Formed from the deamination of 2,4,6-Triiodoaniline.
Uniqueness: The combination of iodine atoms and the amino group makes it a versatile compound in organic synthesis and other applications .
Properties
IUPAC Name |
2,4,6-triiodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOYQZRQXNVAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278663 | |
Record name | 2,4,6-Triiodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24154-37-8 | |
Record name | 24154-37-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Triiodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triiodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the length of the dicarboxylic acid chain in 2,4,6-triiodoaniline-based molecules influence their associative behavior in water?
A1: Research suggests that the length of the dicarboxylic acid chain in methylglucamine salts of dicarboxylic acid dianilides of this compound significantly impacts their organization within aqueous solutions []. Specifically, as the chain length increases, the solution's degree of order, as measured by the activation energies of viscous flow, changes. This change isn't linear; instead, it peaks when the dicarboxylic acid component is glutaric acid. This peak suggests an interplay between two opposing forces: intermolecular attraction between the molecules and hydrophobic interactions driven by the water-repelling nature of the aromatic and alkyl chains. Shorter chains may allow for stronger intermolecular interactions, while longer chains enhance hydrophobic effects, leading to the observed maximum with glutaric acid.
Q2: What is the significance of studying the activation energies of viscous flow in these solutions?
A2: Measuring the activation energies of viscous flow provides insight into the energy barriers molecules need to overcome for movement within the solution []. Higher activation energies indicate a more ordered, less fluid system, often due to stronger intermolecular interactions or increased molecular entanglement. The observed variation in activation energies with different dicarboxylic acid chain lengths in the study of this compound derivatives suggests that chain length significantly influences the solution's structural organization and, consequently, its physical properties. This information is valuable for understanding the behavior of these compounds in solution, which could have implications for their formulation, delivery, and biological activity.
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